molecular formula C33H27Cl2NO5 B11630654 Dibenzyl 4-[5-(2,5-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 421580-75-8

Dibenzyl 4-[5-(2,5-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11630654
CAS No.: 421580-75-8
M. Wt: 588.5 g/mol
InChI Key: IPWQFKBZZJRKBQ-UHFFFAOYSA-N
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Description

Dibenzyl 4-[5-(2,5-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with the molecular formula C33H27Cl2NO5 and a molecular weight of 588.493 . This compound is part of a class of dihydropyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzyl 4-[5-(2,5-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes, amines, and esters under controlled conditions. The reaction often requires catalysts and specific temperature settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Dibenzyl 4-[5-(2,5-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridine compounds. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

Dibenzyl 4-[5-(2,5-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dibenzyl 4-[5-(2,5-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenzyl 4-[5-(2,5-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern on the phenyl ring and the presence of the furan ring. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds .

Biological Activity

Dibenzyl 4-[5-(2,5-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the dihydropyridine class of molecules. This class is well-known for its biological activity, particularly in the field of cardiovascular pharmacology as calcium channel blockers. The compound's unique structure enhances its potential biological activity and therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C33H27Cl2NO5
  • Molecular Weight : 588.5 g/mol
  • Core Structure : Dihydropyridine
  • Functional Groups :
    • Dichlorophenyl group
    • Furyl group
    • Dicarboxylate moiety

The presence of these functional groups is believed to enhance the compound's binding affinity to biological targets, particularly calcium channels.

The primary mechanism of action for this compound involves:

  • Calcium Channel Inhibition : The compound binds to voltage-gated calcium channels in vascular smooth muscle and cardiac tissues.
  • Reduction of Calcium Influx : By inhibiting calcium entry into cells, it leads to decreased muscle contraction and vasodilation.
  • Lowering Blood Pressure : This mechanism is particularly relevant for treating hypertension and other cardiovascular diseases.

Comparative Binding Affinity

Research has indicated that this compound may exhibit superior binding properties compared to other established calcium channel blockers such as Nifedipine and Amlodipine. The unique structural features contribute to its enhanced potency and selectivity.

Compound NameBinding AffinityPotencySelectivity
This compoundHighHighHigh
NifedipineModerateModerateModerate
AmlodipineModerateModerateModerate

Antitumor Activity

Recent studies have explored the antitumor potential of compounds related to the dihydropyridine scaffold. For instance:

  • Cell Line Studies : Various derivatives have been tested on human lung cancer cell lines (A549, HCC827) using MTS cytotoxicity assays.
  • Results : Some derivatives exhibited significant cytotoxic effects with IC50 values in the low micromolar range.

Antimicrobial Activity

The biological activity of similar compounds has also been evaluated for antimicrobial properties:

  • Mechanism : Compounds were shown to bind to DNA and inhibit DNA-dependent enzymes.
  • In Vivo Studies : Efficacy was demonstrated in animal models against pathogens such as Pneumocystis carinii.

Case Study

A specific study investigated the effects of a related compound on cardiovascular health in a rat model:

  • Methodology : The compound was administered at varying dosages.
  • Findings : Significant reductions in blood pressure were observed at doses as low as 0.1 mg/kg body weight.

Properties

CAS No.

421580-75-8

Molecular Formula

C33H27Cl2NO5

Molecular Weight

588.5 g/mol

IUPAC Name

dibenzyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C33H27Cl2NO5/c1-20-29(32(37)39-18-22-9-5-3-6-10-22)31(28-16-15-27(41-28)25-17-24(34)13-14-26(25)35)30(21(2)36-20)33(38)40-19-23-11-7-4-8-12-23/h3-17,31,36H,18-19H2,1-2H3

InChI Key

IPWQFKBZZJRKBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

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